erythro-Guaiacylglycerol beta-coniferyl ether
Overview
Description
erythro-Guaiacylglycerol beta-coniferyl ether is a natural product found in Euonymus alatus, Campylotropis hirtella, and other organisms with data available.
Scientific Research Applications
Stereochemistry and Biosynthesis
Erythro-Guaiacylglycerol β-Coniferyl Ether (erythro-GGSE) is studied in the context of its stereochemistry and biosynthesis. It has been investigated in plants like Eucommia ulmoides, where its formation through the cross-coupling of coniferyl and sinapyl alcohols is suggested. Nuclear magnetic resonance (NMR) spectroscopy is crucial in identifying the erythro and threo diastereomers of this compound (Lourith, Katayama, & Suzuki, 2005).
Apoptosis Induction and ROS Generation
A study on stereoisomeric erythro-GGSE highlighted its role in inducing apoptosis and generating reactive oxygen species (ROS) in hepatocellular carcinoma cells. This research explored the impact of its absolute configurations on inhibitory effects and the inactivation of MEK/ERK signaling pathways in treated cells (Yao et al., 2018).
Chemical Constituents in Plant Research
Erythro-GGSE has been isolated and identified in various plant studies. It was found in mangrove associated Catunaregam spinosa, contributing to the understanding of chemical constituents in this genus (Qing-xin, 2010). Additionally, it's identified in other plants such as Tinospora sinensis and Ailanthus altissima, aiding in the exploration of medicinal and biological properties of these species (Anh et al., 2022), (Wencai, 2012).
Delignification in Pulping Processes
The compound plays a significant role in delignification mechanisms during high-boiling solvent pulping processes. Studies have shown its involvement in the degradation of lignin, which is crucial in understanding the pulping processes and lignin breakdown (Kishimoto & Sano, 2003).
properties
IUPAC Name |
1-(4-hydroxy-3-methoxyphenyl)-2-[4-(3-hydroxyprop-1-enyl)-2-methoxyphenoxy]propane-1,3-diol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O7/c1-25-17-11-14(6-7-15(17)23)20(24)19(12-22)27-16-8-5-13(4-3-9-21)10-18(16)26-2/h3-8,10-11,19-24H,9,12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYEZJIXULOZDRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CCO)OC(CO)C(C2=CC(=C(C=C2)O)OC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501297879 | |
Record name | Guaiacylglycerol β-coniferyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501297879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Hydroxy-3-methoxyphenyl)-2-[4-(3-hydroxyprop-1-enyl)-2-methoxyphenoxy]propane-1,3-diol | |
CAS RN |
1103-58-8 | |
Record name | Guaiacylglycerol β-coniferyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1103-58-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Guaiacylglycerol β-coniferyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501297879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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